Bienvenue dans la boutique en ligne BenchChem!

Abbeymycin

Natural Product Chemistry Pyrrolobenzodiazepine Structural Elucidation

Abbeymycin (CAS 108073-64-9) is a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) monomer antibiotic first isolated from Streptomyces sp. AB-999F-52 (1987). It lacks publicly available quantitative bioactivity data (MIC, IC50)—activity is described only as 'weak' against limited anaerobes. This uncharacterized profile defines its unique procurement value: deploy as an authenticated reference standard for LC-MS/NMR dereplication workflows, a negative control in PBD structure-activity relationship studies, or a benchmark for validating heterologous expression of putative PBD biosynthetic gene clusters in Streptomyces species. Procure for analytical method development, natural product dereplication, and biosynthesis research where structural identity and class-authenticity outweigh biological potency.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 108073-64-9
Cat. No. B1664296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbbeymycin
CAS108073-64-9
SynonymsAbbeymycin
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCOC1C2CC(CN2C(=O)C3=CC=CC=C3N1)O
InChIInChI=1S/C13H16N2O3/c1-18-12-11-6-8(16)7-15(11)13(17)9-4-2-3-5-10(9)14-12/h2-5,8,11-12,14,16H,6-7H2,1H3/t8-,11-,12-/m0/s1
InChIKeySSMFXCDUJJPFBJ-UWJYBYFXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Abbeymycin (108073-64-9) Baseline: PBD Antibiotic from Streptomyces sp.


Abbeymycin (CAS: 108073-64-9) is a natural product belonging to the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) class of antibiotics, which are also known as anthramycin-type antibiotics [1]. First isolated and characterized in 1987 from a fermentation broth of the actinomycete *Streptomyces* sp. AB-999F-52, its structure was determined to be 1,2,3,10,11,11a-hexahydro-2-hydroxy-11-methoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one [2]. The compound is of research interest due to its classification as a PBD monomer, a family known for its sequence-selective DNA minor-groove binding properties, and its reported activity against anaerobic bacteria .

Why Abbeymycin Cannot Be Interchanged: The Critical Gap in Public Potency Data


A scientific user cannot confidently substitute Abbeymycin with another PBD monomer like chicamycin or mazethramycin due to a complete absence of publicly available, peer-reviewed, quantitative bioactivity data (e.g., MIC, IC50) for Abbeymycin [1]. While it is recognized as a class member with structural similarities, the primary research note from 1987 only describes its activity as 'weak' and 'against a limited number of anaerobic bacteria' without any numerical values [1]. This lack of potency data means that any experiment using Abbeymycin would be operating in a data vacuum, making results uninterpretable and non-reproducible when compared to studies using other, better-characterized PBD analogs. The key differentiator for Abbeymycin is its uncharacterized nature, which makes it a high-risk, low-reward candidate for most applications, unless the specific goal is to study an uncharacterized PBD.

Abbeymycin: Quantitative Evidence for Selection or Procurement Decisions


Structural Confirmation as a Pyrrolobenzodiazepine Monomer

Abbeymycin's structure is definitively assigned as a PBD monomer based on NMR and mass spectrometry data, confirming its classification alongside other PBDs like anthramycin [1]. This structural identity differentiates it from other non-PBD natural products but does not distinguish it from other PBD monomers in terms of potency.

Natural Product Chemistry Pyrrolobenzodiazepine Structural Elucidation

Narrow Spectrum of Activity Against Anaerobic Bacteria

The primary literature reports that Abbeymycin exhibits weak activity against a limited number of anaerobic bacteria, including *Bacteroides fragilis*, *Bacteroides polymorpha*, *Peptococcus*, and *Peptostreptococcus* [1]. This qualitative description indicates a narrow spectrum of action, which contrasts with some PBD analogs like porothramycin, which are also active against Gram-positive bacteria [2].

Antibiotic Discovery Anaerobic Bacteria Microbial Fermentation

Lack of Quantitative Potency Data Relative to Analogs

A critical differentiator for Abbeymycin is the complete absence of publicly reported minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values in peer-reviewed literature or reputable databases. This is in stark contrast to other PBD analogs like mazethramycin B, for which MICs of 1.56 and 6.25 μg/mL have been reported against *Bacillus subtilis* and *Candida pseudotropicalis*, respectively .

Data Gap Analysis Comparative Potency Antibiotic Development

Abbeymycin Application Scenarios Based on Available Evidence


Reference Standard for Uncharacterized PBD Monomers

Given the lack of quantitative data, the most scientifically valid application for Abbeymycin is as a reference standard or a negative control in analytical chemistry and natural product dereplication studies. It serves as a benchmark for the physical and chemical properties of an understudied PBD monomer [1]. Its primary procurement value lies in its utility for method development, such as establishing LC-MS or NMR protocols for identifying similar compounds in complex fermentation broths.

Source Material for Biosynthetic Gene Cluster (BGC) Characterization

Abbeymycin can be used as a chemical standard to validate the activity of putative PBD biosynthetic gene clusters from *Streptomyces* species. Its production profile can be compared to fermentation extracts from genetically modified strains to confirm heterologous expression or gene disruption [1]. This is a specialized application in synthetic biology and metabolic engineering, where the compound's identity is more critical than its potency.

Educational and Historical Research in Natural Product Chemistry

As a PBD monomer first reported in 1987, Abbeymycin holds historical significance in the timeline of anthramycin-type antibiotic discovery. It is suitable for academic research focused on the historical context and evolution of the PBD class. It can be used in advanced chemistry courses to illustrate the structural diversity of natural products derived from actinomycetes, with the understanding that its biological activity is poorly defined [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abbeymycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.